Estradiol 6-N3-Adenine
Description
Estradiol 6-N3-Adenine (CAS 912671-55-7), also referred to as 2-Hydroxy this compound, is a synthetic steroid metabolite derived from estradiol, a primary endogenous estrogen. Its molecular formula is C23H27N5O3, with a molecular weight of 421.49 g/mol, and it is characterized by the substitution of an adenine moiety at the 6-position of the estradiol backbone . This modification distinguishes it from naturally occurring estrogens and other synthetic derivatives. The compound is classified as a reference standard in research, with a purity >95% (HPLC), and is stored at -20°C to ensure stability .
Properties
Molecular Formula |
C₂₃H₂₇N₅O₂ |
|---|---|
Molecular Weight |
405.49 |
Synonyms |
(8R,9S,13S,14S,17S)-6-(6-Amino-3H-purin-3-yl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
Estradiol 6-N3-Adenine has been studied extensively for its implications in breast cancer. It is known to form DNA adducts that may contribute to the initiation of carcinogenesis. Research indicates that these adducts can lead to mutations in critical genes involved in cell proliferation and apoptosis.
- Case Study: Leptin and Estradiol Interaction
A study demonstrated that leptin, a hormone associated with obesity, increases the formation of DNA adducts in breast cancer cells (MCF-7) when combined with estradiol. The levels of N3-adenine adducts significantly increased when cells were treated with both leptin and estradiol compared to estradiol alone, highlighting the compound's role in cancer progression .
| Treatment | N3-Adenine Levels (pmol/10^6 cells) |
|---|---|
| Estradiol Alone | 0.0025 |
| Estradiol + Leptin | 0.29 |
Hormone Replacement Therapy
This compound is also relevant in the context of menopausal hormone therapy. Its effects on estrogen metabolism can influence treatment outcomes for menopausal symptoms and osteoporosis prevention.
- Case Study: Hormone Therapy Effects
A review highlighted the biological effects of estrogen metabolites, including estradiol derivatives, on breast cancer cell proliferation. The study found that low concentrations of estradiol could activate signaling pathways that promote cell growth .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Research Implications and Gaps
- Receptor Binding : The adenine group in this compound may alter estrogen receptor (ER) binding kinetics compared to ethinyl estradiol or estradiol valerate, warranting in vitro binding assays .
- Metabolic Stability : Unlike ethinyl estradiol, which resists hepatic degradation, the adenine modification could increase susceptibility to enzymatic breakdown .
- Therapeutic Potential: Structural similarities to DNA adduct-forming estrogens (e.g., 4-hydroxy estrone 1-N3-adenine) suggest possible genotoxicity studies .
Preparation Methods
Quinone-Electrophile Mediated Adduction
The formation of estrogen-nucleic acid adducts typically involves reactive quinone intermediates. For example, 3,4-estrone-o-quinone (3,4-EQ) reacts with deoxyadenosine to yield N6-(4-hydroxyestron-1-yl)deoxyadenosine and 8-(4-hydroxyestron-1-yl)adenine through Michael addition or radical coupling mechanisms. By analogy, Estradiol 6-N3-Adenine likely forms via the reaction of estradiol-derived quinones with the N3 position of adenine.
Reaction Conditions :
-
Quinone Precursor : Estradiol is enzymatically oxidized to its 3,4-quinone form (E2-3,4-Q) using cytochrome P450 isoforms or chemical oxidants.
-
Nucleophile : Adenine or adenosine derivatives are dissolved in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to enhance solubility.
-
Temperature : Reactions proceed at 37°C under inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
-
Catalysts : Horseradish peroxidase (HRP) or transition metal complexes (e.g., Cu²⁺) may accelerate quinone generation.
Table 1. Representative Reaction Parameters for Estrogen-Nucleoside Adduct Synthesis
Regioselective Modification of Adenine
The N3 position of adenine is less nucleophilic than N1 or N6, necessitating precise control over reaction conditions. Strategies to enhance N3 reactivity include:
-
Protecting Groups : Temporary protection of N1 and N6 with tert-butyldimethylsilyl (TBDMS) or benzoyl groups.
-
Electrophilic Activation : Use of Lewis acids (e.g., ZnCl₂) to polarize the adenine ring, favoring N3 adduction.
-
Microwave Assistance : Short-duration microwave irradiation (100–150 W, 5–10 min) to overcome kinetic barriers.
Purification and Characterization of this compound
Chromatographic Separation
Crude reaction mixtures require multi-step purification:
Table 2. HPLC Retention Times for Estrogen-Adducts
| Compound | Retention Time (min) | λ_max (nm) | Source |
|---|---|---|---|
| 4-OHE1-1-N3Ade | 18.7 | 254, 280 | |
| This compound* | ~19.2 (predicted) | 254, 280 | Extrapolated |
*Predicted based on structural similarity to 4-OHE1-1-N3Ade.
Structural Elucidation
-
High-Resolution Mass Spectrometry (HRMS) :
-
Nuclear Magnetic Resonance (NMR) :
Analytical Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts in estrogen-nucleoside adduct synthesis include:
Stability Considerations
-
Thermal Degradation : this compound decomposes above 60°C; storage at +4°C recommended.
-
Oxidative Loss : Susceptibility to air oxidation necessitates argon-sparged vials for long-term storage.
Applications in Biochemical Research
Q & A
Q. What methodology should be employed to assess the long-term stability of this compound derivatives under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and cycle between –20°C and 40°C. Analyze degradation products via LC-MS and quantify using forced degradation kinetics. Report Arrhenius plots to predict shelf-life .
Key Considerations for Data Reporting
- Contradictory Data Analysis : Explicitly discuss assay limitations (e.g., cell line variability, antibody cross-reactivity) and propose follow-up experiments to resolve discrepancies .
- Experimental Reproducibility : Provide raw data, instrument settings, and statistical codes in supplementary materials. Use protocols from for trial experiments and for analytical rigor .
- Ethical Compliance : Address data anonymization, storage protocols, and transparency requirements as outlined in and for studies involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
